REACTION_SMILES
|
[Br:1][N:2]1[C:3](=[O:4])[CH2:5][CH2:6][C:7]1=[O:8].[C:20]([O:21][O:22][C:23](=[O:24])[c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1)(=[O:31])[c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[C:38]([Cl:39])([Cl:40])([Cl:41])[Cl:42].[c:9]1([CH2:15][C:16](=[O:17])[O:18][CH3:19])[cH:10][cH:11][cH:12][cH:13][cH:14]1>>[Br:1][CH:15]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)[C:16](=[O:17])[O:18][CH3:19]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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O=C1CCC(=O)N1Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
COC(=O)Cc1ccccc1
|
Name
|
|
Type
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product
|
Smiles
|
COC(=O)C(Br)c1ccccc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:1][N:2]1[C:3](=[O:4])[CH2:5][CH2:6][C:7]1=[O:8].[C:20]([O:21][O:22][C:23](=[O:24])[c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1)(=[O:31])[c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[C:38]([Cl:39])([Cl:40])([Cl:41])[Cl:42].[c:9]1([CH2:15][C:16](=[O:17])[O:18][CH3:19])[cH:10][cH:11][cH:12][cH:13][cH:14]1>>[Br:1][CH:15]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)[C:16](=[O:17])[O:18][CH3:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OOC(=O)c1ccccc1)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(Br)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:1][N:2]1[C:3](=[O:4])[CH2:5][CH2:6][C:7]1=[O:8].[C:20]([O:21][O:22][C:23](=[O:24])[c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1)(=[O:31])[c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[C:38]([Cl:39])([Cl:40])([Cl:41])[Cl:42].[c:9]1([CH2:15][C:16](=[O:17])[O:18][CH3:19])[cH:10][cH:11][cH:12][cH:13][cH:14]1>>[Br:1][CH:15]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)[C:16](=[O:17])[O:18][CH3:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OOC(=O)c1ccccc1)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(Br)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |